

High-Performance Liquid Chromatography (HPLC) analysis of Vermiculine

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Compound of Interest

Compound Name: Vermiculine

Cat. No.: B1235402

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Application Notes and Protocols for the HPLC Analysis of Vermiculine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculine is a macrodiolide antibiotic isolated from the fungus *Penicillium vermiculatum*.^[1]^[2] With a molecular formula of $C_{20}H_{24}O_8$ and a molecular weight of 392.4 g/mol, this compound has garnered interest due to its biological activities, including immunosuppressive properties.^[3] Accurate and reliable quantitative analysis of **Vermiculine** is crucial for research, quality control in drug development, and various biomedical studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the determination of **Vermiculine**.

This document provides a detailed application note and protocol for the reversed-phase HPLC (RP-HPLC) analysis of **Vermiculine**. The methodology outlined below is designed to provide a starting point for researchers and may require further optimization based on specific sample matrices and instrumentation.

Chemical Properties of Vermiculine

| Property | Value | Source |
|-------------------|---|---|
| Molecular Formula | C20H24O8 | [4] [5] [6] |
| Molecular Weight | 392.4 g/mol | [4] [5] [6] |
| CAS Number | 37244-00-1 | [4] [5] |
| XLogP3 | -0.2 | [6] |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water. | Inferred from structure |

Recommended HPLC Method

This method is a recommended starting point for the analysis of **Vermiculine**.

Chromatographic Conditions

| Parameter | Recommended Condition |
|----------------------|--|
| HPLC System | Any standard HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-2 min: 30% B2-15 min: 30% to 70% B15-18 min: 70% to 95% B18-20 min: 95% B20-21 min: 95% to 30% B21-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |

Expected Results

| Parameter | Expected Value |
|----------------------------------|--|
| Retention Time | Approximately 12.5 min (This is an estimate and will vary with the specific system and conditions) |
| **Linearity (R ²) ** | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |

Experimental Protocols

Preparation of Standard Solutions

a. Standard Stock Solution (1000 µg/mL):

- Accurately weigh approximately 10 mg of **Vermiculine** reference standard.
- Dissolve the standard in 10 mL of the diluent (Acetonitrile:Water, 50:50 v/v) in a 10 mL volumetric flask.
- Sonicate for 5 minutes to ensure complete dissolution.
- Store the stock solution at 2-8 °C, protected from light.

b. Working Standard Solutions:

- Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
- These solutions should be prepared fresh daily.

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., fermentation broth, biological fluid, or formulated drug product). A general solid-phase extraction (SPE) protocol for purification from a complex matrix is provided as an example.

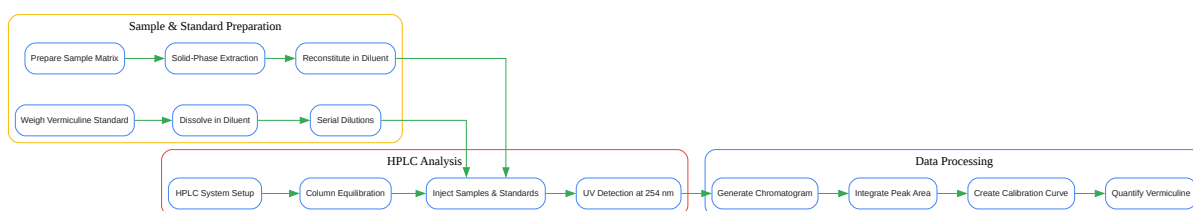
a. Solid-Phase Extraction (SPE) Protocol:

- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
- Load 1 mL of the pre-treated sample onto the cartridge.
- Wash the cartridge with 5 mL of water to remove polar impurities.
- Elute the **Vermiculine** with 5 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of diluent.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Procedure

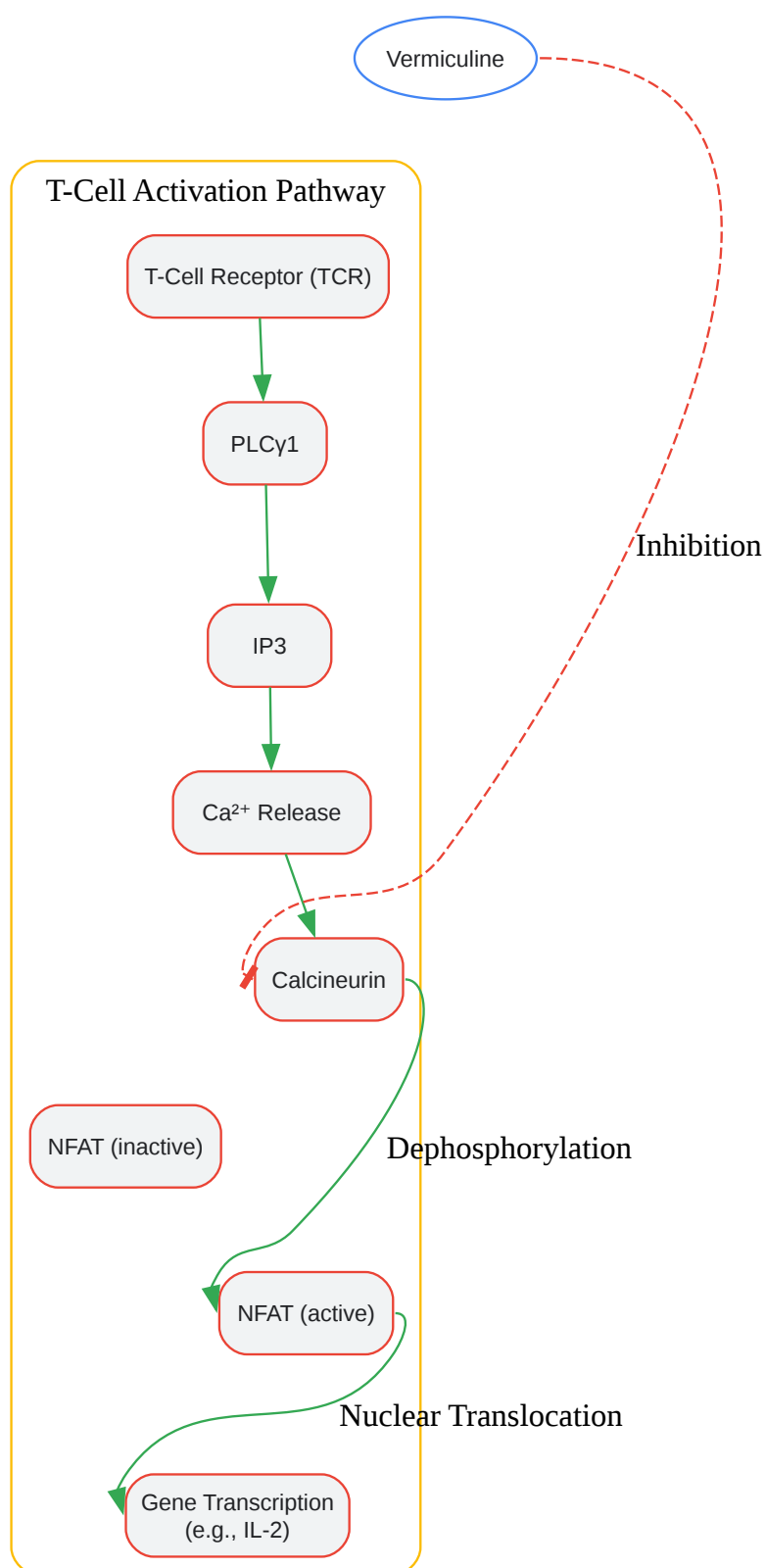
- Set up the HPLC system according to the chromatographic conditions outlined in the table above.
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no interfering peaks are present.
- Perform a series of injections of the working standard solutions to generate a calibration curve.
- Inject the prepared sample solutions.
- Quantify the amount of **Vermiculine** in the sample by comparing the peak area to the calibration curve.

Diagrams



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Caption: Experimental workflow for the HPLC analysis of **Vermiculine**.



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Caption: Hypothetical signaling pathway showing **Vermiculine**'s immunosuppressive action.

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